REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=1)(=O)C>Cl>[OH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |